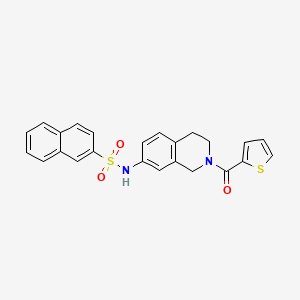

N-(2-(thiophene-2-carbonyl)-1,2,3,4-tetrahydroisoquinolin-7-yl)naphthalene-2-sulfonamide

Description

Properties

IUPAC Name |

N-[2-(thiophene-2-carbonyl)-3,4-dihydro-1H-isoquinolin-7-yl]naphthalene-2-sulfonamide | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C24H20N2O3S2/c27-24(23-6-3-13-30-23)26-12-11-18-7-9-21(14-20(18)16-26)25-31(28,29)22-10-8-17-4-1-2-5-19(17)15-22/h1-10,13-15,25H,11-12,16H2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

JTABWPNPHMGUAC-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CN(CC2=C1C=CC(=C2)NS(=O)(=O)C3=CC4=CC=CC=C4C=C3)C(=O)C5=CC=CS5 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C24H20N2O3S2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

448.6 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Biological Activity

N-(2-(thiophene-2-carbonyl)-1,2,3,4-tetrahydroisoquinolin-7-yl)naphthalene-2-sulfonamide is a compound of interest due to its potential biological activities. This article reviews the biological activity of this compound based on available literature, including synthesis methods, biological evaluations, and potential therapeutic applications.

Chemical Structure and Synthesis

The compound is characterized by a complex structure that includes a naphthalene sulfonamide moiety and a tetrahydroisoquinoline derivative. The synthesis typically involves multi-step organic reactions:

- Formation of Tetrahydroisoquinoline : Starting from readily available precursors, tetrahydroisoquinolines can be synthesized using various cyclization methods.

- Introduction of Thiophene Carbonyl : The thiophene carbonyl group is introduced through acylation reactions.

- Naphthalene Sulfonamide Formation : The final step involves the sulfonamide formation with naphthalene derivatives.

Antimicrobial Activity

Several studies have reported on the antimicrobial properties of naphthalene sulfonamides, which may extend to the compound :

- Mechanism of Action : Naphthalene sulfonamides typically exert their antimicrobial effects by inhibiting bacterial enzymes or disrupting cellular processes.

- Case Studies : Research indicates that similar compounds have shown effectiveness against various bacterial strains, suggesting potential for this compound as an antimicrobial agent .

Anti-inflammatory Effects

The compound's structure suggests potential anti-inflammatory activity:

- Pathway Involvement : Compounds with naphthalene and sulfonamide groups have been implicated in modulating inflammatory pathways by inhibiting pro-inflammatory cytokines and enzymes such as cyclooxygenase (COX) .

- Research Findings : In vivo studies have demonstrated that related compounds can reduce inflammation markers in animal models, indicating that the compound may possess similar properties.

Neuroprotective Properties

Given its structural components, there is potential for neuroprotective effects:

- Mechanism : Compounds with tetrahydroisoquinoline structures have been studied for their ability to cross the blood-brain barrier and exhibit neuroprotective effects against neurodegenerative diseases .

- Biochemical Evaluation : Some related compounds have shown promise in protecting neuronal cells from oxidative stress and apoptosis in vitro .

Data Table: Summary of Biological Activities

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

The following compounds are structurally or functionally related to N-(2-(thiophene-2-carbonyl)-1,2,3,4-tetrahydroisoquinolin-7-yl)naphthalene-2-sulfonamide, offering insights into the impact of substituents and core modifications:

N-[2-(Thiophene-2-carbonyl)-1,2,3,4-tetrahydroisoquinolin-7-yl]adamantane-1-carboxamide

- Key Differences: Functional Group: Replaces naphthalene-2-sulfonamide with adamantane-1-carboxamide. Molecular Weight: 420.57 g/mol (vs. ~454.54 g/mol for the target compound, estimated based on structure). Carboxamides are less acidic than sulfonamides, which may alter binding interactions .

N-(2-(Naphthalen-2-yl)-2-((2,2,6,6-tetramethylpiperidin-1-yl)oxy)ethyl)-N-(phenylsulfonyl)benzenesulfonamide (2g)

- Key Differences: Core Structure: Lacks the tetrahydroisoquinoline scaffold, instead featuring a sulfonamide-linked naphthalene and a tetramethylpiperidinyloxy group. Synthesis: Purified via silica gel chromatography, similar to methods used for sulfonamide derivatives. Functionality: The tetramethylpiperidinyloxy group may confer radical scavenging properties, absent in the target compound .

3-Chloro-N-phenyl-phthalimide

- Key Differences: Core Structure: Phthalimide instead of tetrahydroisoquinoline. Applications: Used in polymer synthesis (e.g., polyimides).

a3-(Methylamino)-1-(thiophen-2-yl)propan-1-ol

- Key Differences: Functional Groups: Contains a thiophene and alcohol group but lacks sulfonamide or tetrahydroisoquinoline moieties. Reactivity: The alcohol group increases hydrophilicity, while the methylamino group may enable salt formation, differing from the sulfonamide’s hydrogen-bonding capacity .

Structural and Functional Analysis Table

| Compound Name | Core Structure | Key Substituents | Molecular Weight (g/mol) | Notable Properties |

|---|---|---|---|---|

| N-(2-(Thiophene-2-carbonyl)-tetrahydroisoquinolin-7-yl)naphthalene-2-sulfonamide | Tetrahydroisoquinoline | Thiophene-2-carbonyl, naphthalene-sulfonamide | ~454.54 (estimated) | High hydrophobicity, sulfonamide acidity |

| N-[2-(Thiophene-2-carbonyl)-tetrahydroisoquinolin-7-yl]adamantane-1-carboxamide | Tetrahydroisoquinoline | Thiophene-2-carbonyl, adamantane-carboxamide | 420.57 | Lipophilic, reduced solubility |

| 3-Chloro-N-phenyl-phthalimide | Phthalimide | Chloro, phenyl | 257.68 | Rigid, polymer precursor |

| 2g (Naphthalene-sulfonamide derivative) | Sulfonamide-ethyl | Naphthalene, tetramethylpiperidinyloxy | ~550 (estimated) | Radical scavenging potential |

| a3-(Methylamino)-1-(thiophen-2-yl)propan-1-ol | Propanol | Thiophene, methylamino | 171.26 | Hydrophilic, amine functionality |

Q & A

Q. What are the key steps in synthesizing N-(2-(thiophene-2-carbonyl)-1,2,3,4-tetrahydroisoquinolin-7-yl)naphthalene-2-sulfonamide, and what reaction conditions are critical for optimizing yield and purity?

- Methodological Answer : Synthesis involves multi-step organic reactions, including:

- Step 1 : Coupling the tetrahydroisoquinoline core with thiophene-2-carbonyl chloride under anhydrous conditions using a base (e.g., triethylamine) in dichloromethane at 0–5°C to prevent side reactions .

- Step 2 : Sulfonamide formation via reaction with naphthalene-2-sulfonyl chloride in the presence of a coupling agent (e.g., HATU) and a catalyst (e.g., DMAP) in DMF at room temperature .

- Critical Conditions : Temperature control (<5°C for acylations), solvent purity (anhydrous DMF), and stoichiometric ratios (1:1.2 for sulfonyl chloride) to minimize impurities. Purification via column chromatography (silica gel, ethyl acetate/hexane gradient) is essential for >95% purity .

Q. How can researchers confirm the structural integrity of this compound using spectroscopic methods?

- Methodological Answer :

- NMR Spectroscopy :

- ¹H NMR : Key peaks include aromatic protons (δ 7.2–8.5 ppm for naphthalene and thiophene), tetrahydroisoquinoline CH₂ groups (δ 2.8–3.5 ppm), and sulfonamide NH (δ 10.2 ppm, broad singlet) .

- ¹³C NMR : Carbonyl (C=O) at ~170 ppm, sulfonamide sulfur-linked carbons at ~125–135 ppm .

- IR Spectroscopy : Stretching vibrations for sulfonamide (S=O at 1150–1350 cm⁻¹) and carbonyl (C=O at ~1650 cm⁻¹) .

- High-Resolution Mass Spectrometry (HRMS) : Confirm molecular ion [M+H]⁺ at m/z 453.6 (calculated for C₂₄H₂₅N₂O₃S₂) .

Q. What preliminary biological screening approaches are recommended to assess its potential as a therapeutic agent?

- Methodological Answer :

- Enzyme Inhibition Assays : Test against targets like acetylcholinesterase (AChE) or carbonic anhydrase using Ellman’s method (absorbance at 412 nm for thiol detection) .

- Cytotoxicity Screening : Use MTT assays on cancer cell lines (e.g., HeLa, MCF-7) with IC₅₀ determination .

- Receptor Binding Studies : Radioligand displacement assays (e.g., for GPCRs) to quantify binding affinity (Kᵢ values) .

Advanced Research Questions

Q. How can researchers resolve discrepancies in biological activity data between in vitro and in vivo models for this compound?

- Methodological Answer :

- Pharmacokinetic Profiling : Measure bioavailability via LC-MS/MS to assess absorption/distribution differences. Low oral bioavailability may explain reduced in vivo efficacy .

- Metabolite Identification : Use liver microsomes or hepatocytes to identify active/inactive metabolites. Phase I metabolites (e.g., hydroxylation) may alter target engagement .

- Species-Specific Differences : Compare target protein homology (e.g., human vs. murine AChE) using sequence alignment tools (Clustal Omega) to rationalize interspecies variability .

Q. What strategies optimize the compound's solubility and stability for pharmacological testing?

- Methodological Answer :

- Salt Formation : Synthesize sodium or meglumine salts to enhance aqueous solubility. Monitor pH-dependent stability (2–8) via accelerated stability studies (40°C/75% RH for 4 weeks) .

- Co-Solvent Systems : Use PEG-400 or cyclodextrins in formulation buffers. Measure solubility via shake-flask method (UV-Vis quantification at λ_max 280 nm) .

- Solid Dispersion : Prepare amorphous forms with PVP-K30 using spray drying. Characterize via DSC (glass transition temperature ~120°C) and XRD (halo pattern) .

Q. How can computational modeling predict target interactions, and how does this compare with empirical data?

- Methodological Answer :

- Molecular Docking : Use AutoDock Vina to model binding to AChE (PDB: 4EY7). Prioritize poses with hydrogen bonds to catalytic serine (S203) and π-π stacking with Trp86 .

- MD Simulations : Run 100-ns simulations (GROMACS) to assess binding stability. Compare RMSD values (<2 Å indicates stable binding) with SPR-measured kinetics (K_D from Biacore) .

- QSAR Models : Develop regression models (e.g., CoMFA) using IC₅₀ data from analogs. Validate with leave-one-out cross-validation (q² > 0.5) .

Data Contradiction Analysis

Q. How should conflicting data on enzyme inhibition potency across studies be addressed?

- Methodological Answer :

- Assay Standardization : Re-test under uniform conditions (pH 7.4, 25°C) with positive controls (e.g., donepezil for AChE).

- Allosteric vs. Orthosteric Inhibition : Perform Schild analysis to distinguish mechanisms. Non-linear regression of dose-response curves (GraphPad Prism) clarifies competitive vs. non-competitive inhibition .

- Protein Batch Variability : Source enzymes from validated suppliers (e.g., Sigma) and confirm activity via fluorogenic substrates .

Methodological Best Practices

- Synthesis : Monitor reactions via TLC (Rf = 0.3 in EtOAc/hexane 1:1) and optimize inert atmosphere (N₂/Ar) for moisture-sensitive steps .

- Analytical Chemistry : Use HPLC (C18 column, acetonitrile/water gradient) with diode-array detection (λ = 254 nm) for purity assessment .

- Biological Assays : Include vehicle controls (DMSO <0.1%) and triplicate measurements to minimize variability .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.